2-Bromopyrimidine-4-carbonitrile

Electroorganic Synthesis Reductive Dehalogenation Mechanistic Electrochemistry

Kinase inhibitor programs often stall due to inconsistent building block reactivity. 2-Bromopyrimidine-4-carbonitrile (CAS 1209459-16-4) solves this: • Orthogonal reactivity: C2-Br for Pd-catalyzed cross-coupling; C4-CN as kinase hinge H-bond acceptor or convertible to amines/acids. • Electrochemical C-Br scission enables selective late-stage functionalization alongside chloro-substituents. • 98% purity with batch QC (NMR, HPLC, GC); storage at 2-8°C.

Molecular Formula C5H2BrN3
Molecular Weight 183.996
CAS No. 1209459-16-4
Cat. No. B599147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrimidine-4-carbonitrile
CAS1209459-16-4
Molecular FormulaC5H2BrN3
Molecular Weight183.996
Structural Identifiers
SMILESC1=CN=C(N=C1C#N)Br
InChIInChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H
InChIKeyRZYRDSCFCCTHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrimidine-4-carbonitrile: Dual-Reactive Building Block


2-Bromopyrimidine-4-carbonitrile (CAS 1209459-16-4) is a heteroaromatic building block featuring a pyrimidine core substituted with a bromine atom at the C2 position and a cyano group at the C4 position [1]. The compound has a molecular weight of 183.99 g/mol, molecular formula C5H2BrN3, and calculated XLogP3-AA of approximately 1.2, indicating moderate lipophilicity suitable for membrane permeability in drug design contexts [1]. Commercially available with standard purity specifications of 98% and routine quality control documentation including NMR, HPLC, and GC analyses, this intermediate serves as a key synthetic node for the construction of functionalized pyrimidine-containing pharmacophores .

Dual-reactive building block: C2-Br for cross-coupling, C4-CN for further transformations
Reported moderate lipophilicity (XLogP ~1.2) aligns with membrane-permeability design contexts
Standard purity (98%) with routine QC documentation (NMR, HPLC, GC) supports reproducible synthesis

2-Bromopyrimidine-4-carbonitrile: Advantage Over Chloro and Other Analogs


Direct substitution with 2-chloropyrimidine-4-carbonitrile (CAS 75833-38-4), pyrimidine-4-carbonitrile (CAS 42839-04-3), or 4-amino-2-bromopyrimidine-5-carbonitrile (CAS 94741-70-5) is not viable without substantial experimental re-optimization. The bromine substituent in 2-bromopyrimidine-4-carbonitrile undergoes irreversible carbon-halogen bond scission at a distinct electrochemical potential compared to its chloro counterpart, as demonstrated by polarographic studies [1]. This difference directly translates to altered reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions, affecting both reaction kinetics and product selectivity. Furthermore, the presence of the bromo substituent increases molecular weight from 105.10 g/mol (pyrimidine-4-carbonitrile) to 183.99 g/mol and alters XLogP from -0.1 to approximately 1.2, modifying physicochemical properties that influence downstream assay performance and formulation behavior [2][3]. Class-level evidence from structurally related bromo-pyrimidine analogs demonstrates that bromine incorporation can confer nanomolar-range cytotoxic activity against multiple cancer cell lines that is not observed with non-halogenated parent scaffolds, underscoring the functional significance of this substituent [4].

Electrochemical C-Br reduction potential differs distinctly from C-Cl; may alter cross-coupling and dehalogenation selectivity.
Physicochemical MW increase (+75%) and LogP shift (~+1.3) versus non-halogenated scaffold can change downstream assay and formulation compatibility.
Biological Class-level evidence indicates bromo-pyrimidine scaffolds may confer distinct biological responses; re-validation required if replacing chloro or non-halogenated analogs.

2-Bromopyrimidine-4-carbonitrile: Quantitative Differentiation Evidence


Electrochemical C-Br Bond Scission Potential vs. Chloro Analog

The electrochemical reduction behavior of 2-bromopyrimidine differs fundamentally from its 2-chloro counterpart, providing a quantitative basis for differentiated reactivity in synthetic transformations. Polarographic studies in acetonitrile demonstrate that both 2-chloro- and 2-bromopyrimidine exhibit two reduction waves, with the first wave corresponding to irreversible carbon-halogen bond scission [1]. The bromo derivative undergoes this reductive cleavage at a measurably distinct potential relative to the chloro analog, a difference that directly impacts the compound's utility as a substrate in electrochemically mediated cross-coupling and dehalogenation reactions [1].

C-Br vs C-Cl Reduction
Head-to-head
Distinct irreversible C-Br bond scission potential vs. C-Cl in polarography; behavior described as “quite different” from expectations.
Enables selective electrochemical transformations for synthesis.
Method-specific validation recommended for scale-up.
Electroorganic Synthesis Reductive Dehalogenation Mechanistic Electrochemistry

Lipophilicity and Molecular Weight vs. Non-Halogenated Scaffold

2-Bromopyrimidine-4-carbonitrile (MW 183.99, calculated XLogP3-AA ~1.2) exhibits substantially different physicochemical properties compared to the non-halogenated pyrimidine-4-carbonitrile (MW 105.10, XLogP3 -0.1) [1][2]. The bromine substitution increases molecular weight by approximately 75% and shifts lipophilicity from a negative LogP value (hydrophilic range) to a positive value (moderately lipophilic), which falls within the optimal range for CNS drug candidates and oral bioavailability [3].

Lipophilicity & MW Shift
Class-level
ΔMW +78.89 g/mol (+75%); ΔXLogP ~+1.3 (from -0.1 to 1.2).
Substantially alters membrane partitioning and assay behavior.
Predicted properties; experimental confirmation advised.
Physicochemical Property Optimization Drug-Likeness ADME Prediction

Bcr/Abl Kinase Inhibition and K562 Cytotoxicity

While direct IC50 data for 2-bromopyrimidine-4-carbonitrile against specific kinases is not publicly available, class-level evidence from a systematic structure-activity relationship study of 31 bromo-pyrimidine analogues (series 6a-j, 7a-e, 9a-f, 10a-f) demonstrates that this scaffold class produces compounds with potent anticancer activity [1]. In this study, compounds were screened by MTT assay against four cancer cell lines including K562 (chronic myeloid leukemia), and the most active compounds were further evaluated for Bcr/Abl tyrosine kinase inhibition using an ADP-Glo assay with dasatinib as the reference standard [1]. Several compounds exhibited potent activity on K562 cells and emerged as potent Bcr/Abl kinase inhibitors, establishing the bromo-pyrimidine scaffold as a validated chemotype for kinase-targeted drug discovery [1].

Kinase Inhibition Class
Class-level
Bromo-pyrimidine analogues exhibit potent Bcr/Abl inhibition and K562 cytotoxicity (MTT, ADP-Glo assays).
Supports kinase-targeted library design context.
Class-level evidence; not compound-specific; independent validation required.
Anticancer Drug Discovery Tyrosine Kinase Inhibition Chronic Myeloid Leukemia

Orthogonal Reactivity from C2-Br, C4-CN Architecture

The specific positioning of the bromine atom at C2 and the cyano group at C4 on the pyrimidine ring creates a distinct electronic environment compared to regioisomeric analogs such as 4-amino-2-bromopyrimidine-5-carbonitrile (CAS 94741-70-5) . The electron-withdrawing cyano group at C4 activates the adjacent C2 position for nucleophilic aromatic substitution while the bromine at C2 serves as an orthogonal handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. This dual-reactivity profile, with the cyano group available for further transformations including reduction to aminomethyl, hydrolysis to carboxylic acid, or cycloaddition reactions, is not available with 5-position cyano isomers where the electronic communication between substituents differs fundamentally [1].

Orthogonal Reactivity
Method context
C2-Br handle for cross-coupling, C4-CN electron-withdrawing activation and handle for amination/hydrolysis/cycloaddition.
Enables regioselective, sequential derivatization in library synthesis.
Electronic activation pattern supports rational synthetic planning.
Regioselective Synthesis Cross-Coupling Chemistry Heterocyclic Derivatization

Aqueous Solubility Profile and Solvent Selection

Calculated aqueous solubility for 2-bromopyrimidine-4-carbonitrile is approximately 4 g/L at 25°C, corresponding to approximately 22 mM . This value is substantially lower than the theoretical solubility of the non-halogenated pyrimidine-4-carbonitrile (calculated ~12 g/L, ~114 mM), consistent with the ~1.3 unit increase in LogP upon bromine substitution [1]. For comparison, the chloro analog 2-chloropyrimidine-4-carbonitrile exhibits calculated solubility of approximately 6-8 g/L, positioning the bromo derivative as the least water-soluble among the three analogs .

Aqueous Solubility
Data to verify
~4 g/L (22 mM) at 25°C (calculated).
Informs solvent selection for reactions and assay preparation.
Calculated value; experimental measurement recommended.
Process Chemistry Solubility-Driven Synthesis Crystallization Development

Boiling Point Advantage for High-Temperature Reactions

2-Bromopyrimidine-4-carbonitrile exhibits a predicted boiling point of 356.2 ± 34.0°C at 760 mmHg [1]. This thermal property compares favorably with the chloro analog (2-chloropyrimidine-4-carbonitrile), which has a lower predicted boiling point of approximately 280-300°C based on molecular weight and polar surface area considerations. The higher boiling point of the bromo derivative reflects stronger intermolecular van der Waals interactions due to the larger, more polarizable bromine atom, providing greater thermal latitude in synthetic applications.

Boiling Point
Data to verify
356.2 ± 34.0°C at 760 mmHg (predicted).
Supports high-temperature reaction design.
Predicted value; confirm for precise thermal process conditions.
High-Temperature Synthesis Thermal Stability Solvent-Free Reactions

2-Bromopyrimidine-4-carbonitrile: Key Application Scenarios


Kinase-Targeted Anticancer Lead Generation

Based on class-level evidence demonstrating that bromo-pyrimidine analogues exhibit potent Bcr/Abl tyrosine kinase inhibitory activity and cytotoxic effects against K562 chronic myeloid leukemia cells [1], 2-bromopyrimidine-4-carbonitrile serves as an ideal core scaffold for developing novel kinase inhibitors. The C2 bromine position enables palladium-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig) to introduce varied aryl or heteroaryl moieties, while the C4 cyano group provides a hydrogen bond acceptor for kinase hinge-region binding and can be further transformed to primary amines or carboxylic acids for additional vector exploration [1]. The calculated XLogP of ~1.2 falls within the optimal range for both kinase target engagement and acceptable ADME properties, making this intermediate suitable for hit-to-lead and lead optimization campaigns in oncology programs.

Selective Electroorganic Reductive Dehalogenation

The distinct electrochemical reduction behavior of the carbon-bromine bond in 2-bromopyrimidine derivatives, as demonstrated by polarographic studies showing irreversible C-Br bond scission at a characteristic potential different from the C-Cl bond in 2-chloropyrimidine [1], positions 2-bromopyrimidine-4-carbonitrile as a strategic intermediate for electrochemically mediated transformations. This property enables selective reductive functionalization in the presence of chloro-substituted moieties elsewhere in a synthetic sequence, providing orthogonal reactivity that is particularly valuable in the late-stage diversification of complex drug candidates. The controlled-potential electrolysis approach offers greener alternatives to stoichiometric metal reductants for dehalogenation or reductive coupling reactions.

Pyrimidine-Based Agrochemical Intermediates

The dual-reactivity profile of 2-bromopyrimidine-4-carbonitrile—featuring a bromine atom for cross-coupling diversification and a cyano group for conversion to carboxylic acids, amides, or aminomethyl moieties—aligns with the structural requirements of numerous pyrimidine-containing agrochemicals including strobilurin analogs and sulfonylurea herbicides [1]. The compound's moderate lipophilicity (XLogP ~1.2) and calculated solubility of 4 g/L provide favorable formulation characteristics for agricultural applications where both membrane penetration (for target site access) and adequate aqueous mobility (for soil or foliar application) are required. Patent literature referencing 2-substituted pyrimidines in biocidal and plant growth regulatory contexts further supports this application trajectory .

High-Temperature Process Chemistry Development

The elevated boiling point of 2-bromopyrimidine-4-carbonitrile (356.2 ± 34.0°C at 760 mmHg) [1] provides a substantial thermal window for process optimization, enabling reaction conditions that would be impractical with lower-boiling chloro analogs. This thermal stability is particularly advantageous for continuous flow chemistry applications where elevated back-pressure and temperature can be employed to accelerate sluggish cross-coupling reactions, for solvent-free melt-phase transformations, and for high-temperature thermal cycloadditions. The compound's commercial availability at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) further supports its suitability for reproducible process development and scale-up activities in kilo-lab and pilot plant settings.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Dual-reactive C2-Br/C4-CN scaffold with class-level kinase inhibition evidence
Bcr/Abl and kinase panel assay context validation
Electroorganic synthesis
Distinct C-Br reduction potential behavior
Selective electrochemical transformation verification
Agrochemical intermediate synthesis
Dual reactivity with cross-coupling and cyano-group transformations
Formulation compatibility and field-performance testing
High-temperature process chemistry
Elevated boiling point (356 ± 34 °C) providing thermal latitude
Thermal stability and process window optimization under specific conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromopyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.